In Vitro Inhibition Potency vs. KY-02061
KY-02327 exhibits a significantly improved inhibitory potency against the Dvl-CXXC5 interaction compared to its direct precursor, KY-02061. This difference in IC50 value is critical for selecting a lead compound with adequate target engagement at physiologically achievable concentrations [1].
| Evidence Dimension | In vitro inhibition of Dvl-CXXC5 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 3.1 µM |
| Comparator Or Baseline | KY-02061 (IC50 = 24 µM) |
| Quantified Difference | 7.7-fold higher potency (24 µM / 3.1 µM) |
| Conditions | In vitro binding assay (specific details from Kim et al., 2016 [1]) |
Why This Matters
This >7-fold potency improvement reduces the required concentration for target engagement, mitigating potential off-target effects and enabling more robust in vivo dosing regimens.
- [1] Kim HY, et al. Small molecule inhibitors of the Dishevelled-CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy. EMBO Mol Med. 2016 Apr 1;8(4):375-87. View Source
